Fluorescence Emission Wavelength Differentiation vs. Anthracene-Based Boronic Acids
For implantable glucose biosensors, fluorescence emission above approximately 500 nm is critical to avoid interference from biological tissue autofluorescence. The acridine-based boronate biosensor system, which includes (3,6-diaminoacridin-9-yl)boronic acid as a fluorophore, is explicitly designed to emit at >500 nm [1]. This provides a quantifiable advantage over widely used 9-anthraceneboronic acid (CAS 100622-34-2), which has a strong fluorescence emission peak at 374 nm in polymeric films, well within the high-interference autofluorescence window [2].
| Evidence Dimension | Peak fluorescence emission wavelength |
|---|---|
| Target Compound Data | >500 nm (class-level design target for acridine-based boronate biosensors) |
| Comparator Or Baseline | 9-Anthraceneboronic acid: 374 nm (measured in PVA film) |
| Quantified Difference | Target compound's emission is shifted by at least +126 nm into the red relative to the anthracene comparator |
| Conditions | Target: acridine-based boronate biosensor design specification per US7045361B2 patent. Comparator: 9-anthraceneboronic acid in PVA-B-Ant 1% film. |
Why This Matters
This >100 nm red-shift directly determines whether a sensor is viable for in vivo or whole-cell applications, making (3,6-diaminoacridin-9-yl)boronic acid the mandatory choice for translational biosensor research.
- [1] Heiss, A. M., et al. (2006). Analyte sensing via acridine-based boronate biosensors. U.S. Patent No. US7045361B2. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] Read by QxMD. (2024). Photoinduced On and Off Polymeric Room Temperature Phosphorescence Based On Polycyclic Aromatic Hydrocarbon Isomers. Reported data for 9-anthraceneboronic acid (B-Ant) in PVA film. View Source
